Enantiomer-Specific Procurement: (S)- vs. (R)-Methyl 1,4-oxazepane-5-carboxylate for Stereochemically Defined Synthesis
Methyl (S)-1,4-oxazepane-5-carboxylate (CAS 2165664-99-1) and Methyl (R)-1,4-oxazepane-5-carboxylate (CAS 2165703-75-1) are distinct enantiomers that cannot be used interchangeably in stereochemically defined syntheses . Procuring the correct enantiomer is essential because opposite enantiomers of chiral 1,4-oxazepane intermediates lead to diastereomeric products with divergent biological activity profiles [1]. In the development of EP300/CBP HAT inhibitors, the (S)-configuration at the 5-position was specifically retained through scaffold hopping optimization to maintain the requisite binding geometry [2].
| Evidence Dimension | Absolute configuration (chirality) and corresponding CAS number differentiation |
|---|---|
| Target Compound Data | Methyl (S)-1,4-oxazepane-5-carboxylate; CAS 2165664-99-1; [α] configuration: S |
| Comparator Or Baseline | Methyl (R)-1,4-oxazepane-5-carboxylate; CAS 2165703-75-1; [α] configuration: R |
| Quantified Difference | Opposite absolute configuration at C-5; distinct CAS registry numbers reflecting different chemical entities |
| Conditions | Chiral building block procurement; stereoselective synthesis; enantioselective biological assays |
Why This Matters
Incorrect enantiomer selection invalidates SAR interpretation and can lead to inactive or off-target compounds, making enantiomer-specific procurement a non-negotiable requirement for reproducible medicinal chemistry.
- [1] Nguyen, L. A.; He, H.; Pham-Huy, C. Chiral Drugs: An Overview. Int. J. Biomed. Sci. 2006, 2 (2), 85–100. View Source
- [2] Kanada, R.; et al. Discovery of EP300/CBP HAT Inhibitors through Scaffold Hopping of 1,4-Oxazepane Ring. Bioorg. Med. Chem. Lett. 2022, 66, 128726. View Source
